![molecular formula C13H18Cl2N4O2 B3242916 Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1538605-50-3](/img/structure/B3242916.png)
Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate” is a complex organic compound. It contains a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The dichloropyrimidine ring and the piperazine ring would contribute to the rigidity of the molecule, while the tert-butyl group would add some bulkiness .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the electron-deficient pyrimidine ring and the electron-rich piperazine ring. The dichloro groups on the pyrimidine ring might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxylate group and the two nitrogen atoms in the piperazine ring could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate and its derivatives are synthesized through various chemical reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized via a condensation reaction and characterized using spectroscopic methods like LCMS, NMR, and IR, as well as single crystal XRD data (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Crystal Structure
- The crystal structure of various tert-butyl piperazine derivatives has been extensively studied. For example, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate was examined for its molecular structure, contributing to the understanding of its pharmacological potential (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Biological Evaluation
- Biological evaluation of tert-butyl piperazine derivatives has been conducted, revealing varied activities. For example, some compounds have shown moderate anthelmintic activity and poor antibacterial activity, indicating potential applications in treating specific infections or parasites (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Anticorrosive Properties
- Tert-butyl piperazine derivatives have been explored for their anticorrosive properties. For instance, the anticorrosive behavior of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate for carbon steel in acidic environments was investigated, demonstrating significant inhibition efficiency, which is essential for industrial applications (Praveen, Prasanna, Mallikarjuna, Jagadeesh, Hebbar, & Rashmi, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 4-(2,5-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(14)8-16-11(15)17-10/h8H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHISUPBDCBBEJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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